molecular formula C13H18N2O B13875296 1-(4-Amino-2-methylphenyl)azepan-2-one

1-(4-Amino-2-methylphenyl)azepan-2-one

Cat. No.: B13875296
M. Wt: 218.29 g/mol
InChI Key: GMYLDKBMCVGUBQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylphenyl)azepan-2-one is a chemical compound with the molecular formula C13H18N2O It is a member of the azepanone family, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylphenyl)azepan-2-one typically involves the reaction of 4-amino-2-methylbenzoic acid with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-methylphenyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

1-(4-Amino-2-methylphenyl)azepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylphenyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)azepan-2-one: Similar structure but lacks the methyl group.

    1-(4-Methylphenyl)azepan-2-one: Similar structure but lacks the amino group.

    Azepan-2-one: The parent compound without any substituents.

Uniqueness

1-(4-Amino-2-methylphenyl)azepan-2-one is unique due to the presence of both amino and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(4-amino-2-methylphenyl)azepan-2-one

InChI

InChI=1S/C13H18N2O/c1-10-9-11(14)6-7-12(10)15-8-4-2-3-5-13(15)16/h6-7,9H,2-5,8,14H2,1H3

InChI Key

GMYLDKBMCVGUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCCC2=O

Origin of Product

United States

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